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molecular formula C6H5BrO3 B040367 Methyl 5-bromofuran-2-carboxylate CAS No. 2527-99-3

Methyl 5-bromofuran-2-carboxylate

Cat. No. B040367
M. Wt: 205.01 g/mol
InChI Key: FBPIDMAELBIRLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07662839B2

Procedure details

5-Bromo-furan-2-carboxylic acid (2 g, 10.5 mmol) was esterified with MeOH using Method B to give the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[O:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][CH:3]=1.[CH3:10]O>>[CH3:10][O:8][C:7]([C:5]1[O:6][C:2]([Br:1])=[CH:3][CH:4]=1)=[O:9]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C(O1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1OC(=CC1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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